
6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The closest compounds I found are “5-ACETYL-6-METHYL-2-(1-PYRROLIDINYL)NICOTINONITRILE” and “3-Pyridinol, 6-methyl-2-(1-pyrrolidinyl)-”. The former has a molecular formula of C13H15N3O , while the latter has a molecular formula of C10H14N2O .
Chemical Reactions Analysis
Specific chemical reactions involving “6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile” are not available in the sources I found. For detailed reaction mechanisms and conditions, you might need to refer to specialized chemical literature .Physical And Chemical Properties Analysis
For the related compound “3-Pyridinol, 6-methyl-2-(1-pyrrolidinyl)-”, the predicted boiling point is 393.3±42.0 °C, the predicted density is 1.173±0.06 g/cm3, and the predicted pKa is 5.83±0.48 .科学的研究の応用
Synthetic Applications
6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a compound that belongs to a class of chemicals known for their utility in the synthesis of various pyridine derivatives, which have widespread applications in medicinal chemistry and materials science. One study demonstrates the utility of pyridine derivatives in the synthesis of nicotinonitrile derivatives as a new class of non-linear optical (NLO) materials, highlighting their potential in the development of advanced materials for optical applications (Raghukumar et al., 2003). This indicates the broader applicability of such compounds in the fields of photonics and electronics, where NLO materials play a critical role in the fabrication of devices such as modulators, switches, and sensors.
Material Science and Polymer Research
In material science, nicotinonitrile derivatives are explored for their potential in creating novel polyimides with significant thermal stability and mechanical properties. A notable study synthesizes a novel pyridine-containing aromatic dianhydride monomer from nicotinonitrile derivatives, leading to the development of new polyimides. These materials exhibit excellent thermal stability, solubility in aprotic solvents, and outstanding mechanical properties, making them suitable for applications in high-performance polymers and electronics (Wang et al., 2006).
Corrosion Inhibition
The application of nicotinonitrile derivatives extends to corrosion inhibition, where they are used to protect metals from corrosive environments. Research demonstrates the effectiveness of pyridine derivatives in inhibiting steel corrosion in acidic environments, showcasing their potential as corrosion inhibitors. This is particularly relevant in industries where metal components are exposed to harsh chemical conditions, requiring protection to extend their lifespan and maintain their structural integrity (Ansari et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-methyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-4-2-3-5-18/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQXRYLPLVKKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCCC2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

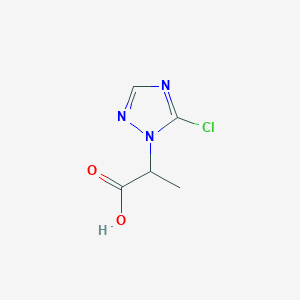

![3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B2701368.png)
![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)
![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)
![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2701374.png)
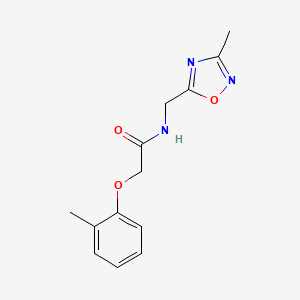
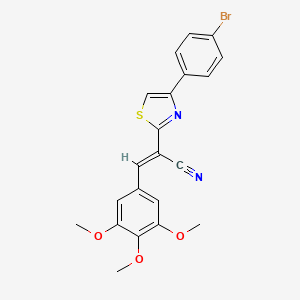
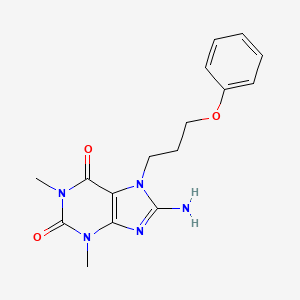
![2-Methyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2701379.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)
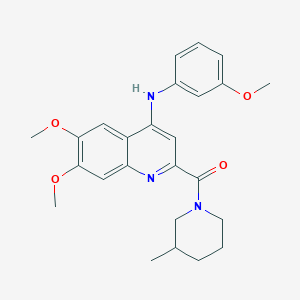
![tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2701383.png)
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/no-structure.png)